硼酸钴新癸酸盐

描述

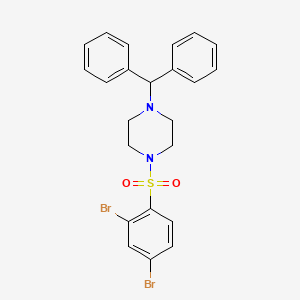

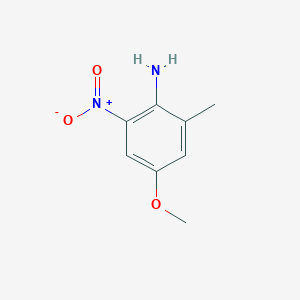

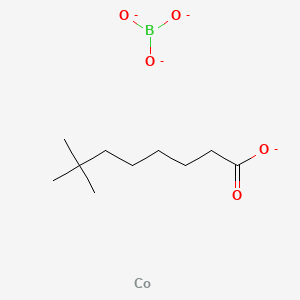

Cobalt borate neodecanoate is a complex that consists of a central Boron atom bound by three Cobalt monocarboxylates of Neodecanoic acid . It is used to improve the bonding of rubber to steel belt reinforcing in radial tires utilized in the automotive industry . It provides excellent adhesion properties under severe ageing conditions, such as heat, oxygen, steam, acids, and alkali .

Synthesis Analysis

The synthesis of Cobalt borate neodecanoate involves heating the cobalt salt and borate salt in a solvent to react. Then, neodecanoate is added as a ligand to form a complex with cobalt .Molecular Structure Analysis

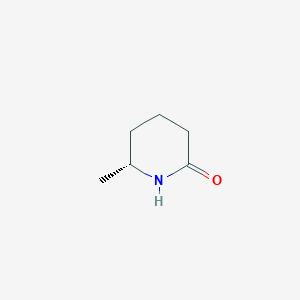

The molecular formula of Cobalt borate neodecanoate is C10H19BCoO5 . It comprises of a central Boron atom, bound by three Cobalt monocarboxylates of Neodecanoic acid .Chemical Reactions Analysis

Cobalt borate neodecanoate is a compound of cobalt in which borate and neodecanoate are present as ligands . It is commonly used as a coating catalyst, polymer catalyst, and oxidation catalyst . Due to its blue color characteristics, it can also be used as a dye and pigment .Physical And Chemical Properties Analysis

Cobalt borate neodecanoate is usually blue or blue-purple in color . It is soluble in organic solvents, such as alcohols and ethers . It is relatively stable at room temperature and not easy to decompose . It has a high density .科学研究应用

橡胶-金属粘合剂性能

硼酸钴新癸酸盐在橡胶-金属粘合剂的合成中显示出巨大的潜力。研究探索了硼酸钴的制备和性能,硼酸钴是一种使用氢氧化钴、乙酸、2-乙基己酸和新癸酸合成的化合物。该化合物在粘合剂应用中显示出潜力,尤其是在考虑化合物的热稳定性和钴含量的优化时 (杨展宏,2013).

硼氢化钠的水解

硼酸钴新癸酸盐在硼氢化钠 (NaBH4) 的水解中也很重要,该过程对于制氢至关重要。钴在此过程中的反应性和表面演变,特别是它的失活和再活化,是重要的研究领域。这对提高氢气产生方法的效率和可持续性具有重要意义 (O. Akdim, U. B. Demirci, P. Miele, 2011).

高温稳定性

硼酸钴新癸酸盐的热稳定性是一个关键属性,尤其是在高温下。使用热重分析和差热分析等方法进行的稳定性分析表明,硼酸钴新癸酸盐在某些温度范围内比新癸酸钴具有更好的热稳定性。这一特性对于材料暴露于较高温度的应用至关重要 (张德成,2009).

水氧化催化剂

在水氧化方面,硼酸钴新癸酸盐显示出前景。涉及硼酸盐缓冲溶液中钴配合物的研究表明它们具有作为水氧化催化剂的能力。这对太阳能燃料生产以及为环境和能源应用开发高效、经济的催化剂具有重要意义 (王红艳,卢永斌,埃德加·米让戈斯,A. Thapper,2014).

析氢电催化

硼酸钴新癸酸盐促进了电催化领域的发展,特别是在析氢反应 (HER) 中。它在开发用于 HER 的非贵金属、高效和耐用的电催化剂中的作用非常重要,因为它在很宽的 pH 范围内表现出活性,并显示出在能量存储和转换系统中使用的潜力 (S. Gupta, N. Patel, A. Miotello, D. Kothari, 2015).

增强电磁性能

硼酸钴新癸酸盐在增强钴的电磁性能方面发挥着作用。石墨烯上钴纳米晶体的相控合成研究表明,硼酸钴可以影响材料的电磁性能,这对于隐形技术和电磁波吸收等应用非常重要 (郭华潘,朱佳,马淑兰,孙根班,杨小静,2013).

作用机制

安全和危害

Cobalt borate neodecanoate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life and has long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust or solution vapor, and use appropriate protective measures during operation .

未来方向

Cobalt soaps, including Cobalt borate neodecanoate, are under increased scrutiny because of likely reclassification as carcinogenic under REACH (Registration, Evaluation, Authorisation, and Restrictions of Chemicals) legislation in Europe . This has led to the development of alternative manganese- and iron-based siccatives . The industry recognizes that the continued use of cobalt catalysts risks both human health and the movement towards a sustainable future .

属性

IUPAC Name |

cobalt;7,7-dimethyloctanoate;borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.BO3.Co/c1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;/h4-8H2,1-3H3,(H,11,12);;/q;-3;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIQHAWDALUPSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].CC(C)(C)CCCCCC(=O)[O-].[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BCoO5-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Cobalt, borate neodecanoate complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

68457-13-6 | |

| Record name | Cobalt, borate neodecanoate complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt, borate neodecanoate complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)